molecular formula C13H18N2O4 B8506525 N-(2-pyridinylmethoxycarbonyl)-L-leucine CAS No. 154739-53-4

N-(2-pyridinylmethoxycarbonyl)-L-leucine

Cat. No.: B8506525
CAS No.: 154739-53-4
M. Wt: 266.29 g/mol
InChI Key: ZNEHOZABQGNGSG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Pyridinylmethoxycarbonyl)-L-leucine is a chemically modified derivative of the essential amino acid L-leucine. The compound features a 2-pyridinylmethoxycarbonyl group attached to the α-amino group of L-leucine. This modification introduces an aromatic pyridine ring and a carbamate linkage, which alters its physicochemical properties and biological interactions compared to unmodified L-leucine.

Properties

CAS No.

154739-53-4

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-4-methyl-2-(pyridin-2-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9(2)7-11(12(16)17)15-13(18)19-8-10-5-3-4-6-14-10/h3-6,9,11H,7-8H2,1-2H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

ZNEHOZABQGNGSG-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=N1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-pyridinylmethoxycarbonyl)-L-leucine with structurally related L-leucine derivatives, focusing on physicochemical properties, transporter interactions, and applications.

2.1 Physicochemical Properties
Compound log P/log D Solubility Charge at pH 7 Key Structural Feature
L-Leucine Low (hydrophilic) High Zwitterionic Native amino acid
N-Acetyl-L-leucine Higher (~0.5–1.5) Moderate Neutral/Anionic Acetyl group (neutralizes amine)
N-(9-Fmoc)-L-leucine High (~3.0–4.0) Low in water Neutral Fluorenylmethyl group (aromatic)
This compound (inferred) Moderate (~1.5–2.5) Moderate Neutral Pyridine ring (hydrogen bond acceptor)
  • Key Observations: L-Leucine: As a zwitterion, it has high water solubility but requires the LAT1 transporter for cellular uptake . N-Acetyl-L-leucine: Acetylation increases log P, enabling passive membrane diffusion or organic anion transporter (OAT) uptake . N-Fmoc-L-leucine: The hydrophobic Fmoc group enhances log P, making it suitable for solid-phase peptide synthesis .

Research Findings and Trends

  • Membrane Permeability : Acetylation and similar modifications reduce polarity, enhancing passive diffusion. The pyridinylmethoxycarbonyl group may offer a balance between lipophilicity and hydrogen bonding, optimizing tissue penetration .
  • Receptor Targeting : Aromatic moieties (e.g., pyridine, quinazoline) in leucine derivatives correlate with receptor binding activity (e.g., NTS2 receptor agonism in NTRC-808) .
  • Stability : Carbamate-linked groups (e.g., pyridinylmethoxycarbonyl) are more hydrolytically stable than ester-based modifications, favoring in vivo persistence .

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